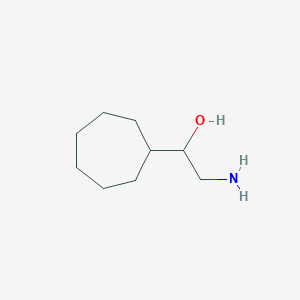
2-Amino-1-cycloheptylethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-cycloheptylethan-1-ol is an organic compound with the molecular formula C8H17NO It is a derivative of ethanol, where the hydroxyl group is attached to a cycloheptyl ring and an amino group is attached to the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-cycloheptylethan-1-ol can be achieved through several methods. One common approach involves the reaction of cycloheptanone with ethylene oxide in the presence of a base to form 2-cycloheptylethanol. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-cycloheptylethan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Cycloheptanone or cycloheptanal.
Reduction: Cycloheptylamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-1-cycloheptylethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-cycloheptylethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The compound may also act as a precursor to bioactive molecules, modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-cyclohexylethan-1-ol: Similar structure but with a cyclohexyl ring instead of a cycloheptyl ring.
2-Amino-1-cyclopentylethan-1-ol: Contains a cyclopentyl ring.
2-Amino-1-cyclobutylethan-1-ol: Features a cyclobutyl ring.
Uniqueness
2-Amino-1-cycloheptylethan-1-ol is unique due to its larger cycloheptyl ring, which may confer different steric and electronic properties compared to its smaller-ring analogs. This can result in distinct reactivity and interaction profiles, making it valuable for specific applications .
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
2-amino-1-cycloheptylethanol |
InChI |
InChI=1S/C9H19NO/c10-7-9(11)8-5-3-1-2-4-6-8/h8-9,11H,1-7,10H2 |
InChI Key |
HIFYHYAWZPDTFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)C(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


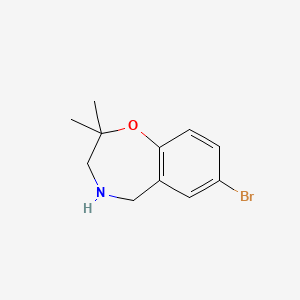
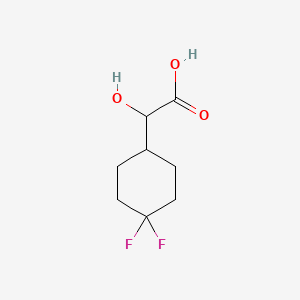
![4-amino-2-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5,7-dione](/img/structure/B13529406.png)
![1-[1-(2,5-Dimethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13529413.png)
![5-Amino-2-methylbenzo[d]isothiazol-3(2h)-one 1,1-dioxide](/img/structure/B13529421.png)
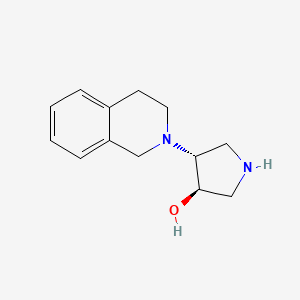
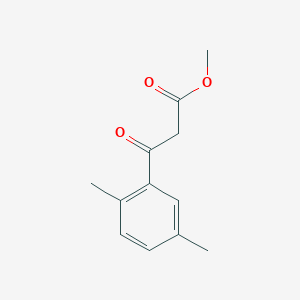
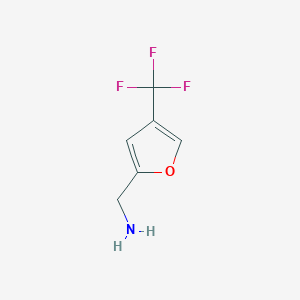
![(3R,4S)-1-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)-4-isocyanopiperidine](/img/structure/B13529445.png)
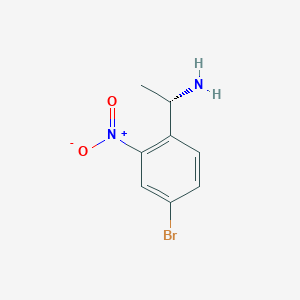
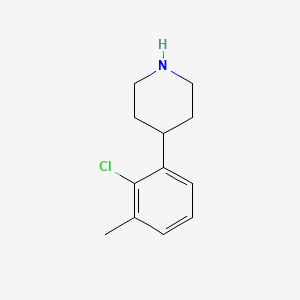
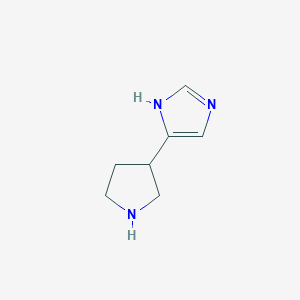

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B13529492.png)
